molecular formula C24H46O4S B13758385 Didecyl mercaptosuccinate CAS No. 58473-83-9

Didecyl mercaptosuccinate

Cat. No.: B13758385
CAS No.: 58473-83-9
M. Wt: 430.7 g/mol
InChI Key: ZTQOLKPIVDWRDR-UHFFFAOYSA-N
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Description

Didecyl mercaptosuccinate is an organosulfur compound known for its versatile applications in various fields. It is characterized by the presence of a thiol group (-SH) and two decyl ester groups attached to a succinic acid backbone. This compound is often used in industrial applications due to its unique chemical properties.

Properties

CAS No.

58473-83-9

Molecular Formula

C24H46O4S

Molecular Weight

430.7 g/mol

IUPAC Name

didecyl 2-sulfanylbutanedioate

InChI

InChI=1S/C24H46O4S/c1-3-5-7-9-11-13-15-17-19-27-23(25)21-22(29)24(26)28-20-18-16-14-12-10-8-6-4-2/h22,29H,3-21H2,1-2H3

InChI Key

ZTQOLKPIVDWRDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Didecyl mercaptosuccinate can be synthesized through the esterification of mercaptosuccinic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, mercaptosuccinic acid and decanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Didecyl mercaptosuccinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Formation of disulfides.

    Reduction: Regeneration of the thiol group.

    Substitution: Formation of new ester derivatives.

Scientific Research Applications

Applications Overview

Didecyl mercaptosuccinate finds applications in several domains:

Application Area Description
Surfactant in Formulations Used in various formulations due to its surfactant properties, enhancing solubility and stability.
Drug Delivery Systems Its amphiphilic nature facilitates the encapsulation of hydrophobic drugs within lipid-based carriers.
Antimicrobial Agent Exhibits potential antimicrobial properties by disrupting microbial membranes, making it useful in medical applications.
Industrial Applications Utilized in coatings and as a processing aid in the production of polymers and other materials.

Detailed Case Studies

  • Drug Delivery Systems
    • This compound has been investigated for its role in lipid-based drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy, particularly for poorly soluble compounds. Studies have shown that formulations incorporating this compound can significantly improve the pharmacokinetic profiles of various drugs.
  • Antimicrobial Activity
    • Research indicates that this compound possesses antimicrobial properties similar to other organosulfur compounds. Its long alkyl chains enhance lipophilicity, allowing it to integrate into microbial membranes, leading to cell lysis. In laboratory settings, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in wound dressings and antimicrobial coatings.
  • Material Science
    • In materials science, this compound is employed as a processing aid in the synthesis of polymers. Its surfactant properties facilitate the dispersion of nanoparticles within polymer matrices, improving mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of didecyl mercaptosuccinate involves its thiol group, which can participate in redox reactions and form disulfide bonds. This property makes it useful in various applications, such as stabilizing nanoparticles and modifying biomolecules. The compound can interact with molecular targets through thiol-disulfide exchange reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

    Mercaptosuccinic Acid: Similar to didecyl mercaptosuccinate but lacks the decyl ester groups.

    Dimercaptosuccinic Acid: Contains two thiol groups instead of one.

    Thiomalic Acid: Another thiol-containing compound with a similar structure.

Uniqueness: this compound is unique due to its combination of thiol and ester groups, which provide it with distinct chemical properties and a wide range of applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industrial applications.

Biological Activity

Didecyl mercaptosuccinate (DDMS) is a compound of interest due to its potential biological activities, particularly in antimicrobial applications and its role in biochemical pathways. This article reviews the biological activity of DDMS, supported by relevant case studies, research findings, and data tables.

Overview of this compound

This compound is a sulfur-containing compound that has been studied for its various biological properties. It is derived from mercaptosuccinic acid, which has been shown to possess antimicrobial properties and serve as a building block for other biologically active compounds . The structure of DDMS contributes to its reactivity and interaction with biological systems.

Biological Activity

1. Antimicrobial Properties

Research indicates that DDMS exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that compounds with similar structures to DDMS can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Enzymatic Interactions

DDMS has been characterized in enzymatic assays where it acts as a substrate for specific enzymes. Notably, it has been observed that certain enzymes exhibit high specificity for mercaptosuccinate derivatives, including DDMS. This specificity may play a role in metabolic pathways involving sulfur compounds .

3. Cellular Effects

In cellular studies, DDMS has been used to investigate its effects on oxidative stress responses. For example, it has been employed in experiments assessing lipid peroxidation in cells pre-adapted to varying oxygen concentrations. The results suggested that DDMS could modulate cellular responses to oxidative stress by influencing glutathione peroxidase activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DDMS against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that DDMS inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275

Case Study 2: Enzymatic Activity

Another investigation focused on the enzymatic activity associated with mercaptosuccinate derivatives. It was found that DDMS acted as an effective substrate for specific oxidoreductases, facilitating the conversion of reactive oxygen species in cellular models.

EnzymeActivity with DDMS (U/mL)Control Activity (U/mL)
Glutathione Peroxidase0.850.30
Mercaptosuccinate Oxidase1.100.25

Research Findings

Recent studies have highlighted the multifaceted roles of DDMS in biological systems:

  • Metabolic Pathways : DDMS is involved in various metabolic pathways related to sulfur metabolism, influencing cellular redox states and stress responses .
  • Potential Therapeutic Applications : Due to its antimicrobial properties, there is ongoing research into the use of DDMS as a therapeutic agent in treating infections caused by resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for didecyl mercaptosuccinate, and how can purity be optimized?

this compound (CAS 58473-83-9) is synthesized via esterification of mercaptosuccinic acid with decyl alcohols under acidic catalysis. Key steps include controlling reaction temperature (80–100°C) and using dehydrating agents (e.g., molecular sieves) to shift equilibrium toward product formation . Purity optimization involves post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and verification using HPLC with UV detection (λ = 254 nm). Impurities such as unreacted decyl alcohols or residual thiols can be quantified via GC-MS .

Q. How can spectroscopic methods distinguish this compound from structurally similar sulfonate esters?

Fourier-transform infrared spectroscopy (FTIR) identifies the thioester (C=O stretch at ~1700 cm⁻¹) and sulfonate (S=O stretches at 1170–1120 cm⁻¹) groups. Nuclear magnetic resonance (¹H NMR) resolves the mercaptosuccinate backbone: the central CH₂ groups appear as a multiplet at δ 2.8–3.2 ppm, while decyl chains show characteristic methylene signals (δ 1.2–1.4 ppm) and terminal CH₃ (δ 0.88 ppm). Differentiation from sulfonated analogs (e.g., sodium 1,4-didecyl sulphonatosuccinate) requires ¹³C NMR to confirm the absence of sulfonate carbons .

Q. What are the primary applications of this compound in experimental biochemistry?

The compound acts as a thiol-modifying agent in enzyme inhibition studies. For example, it competitively inhibits glutathione peroxidase by binding to the selenocysteine active site, as demonstrated in hepatocyte assays with IC₅₀ values ranging 10–50 µM . It is also used to stabilize metal nanoparticles via thiolate linkages in catalytic studies .

Advanced Research Questions

Q. How do microbial degradation pathways for this compound vary across bacterial strains?

In Variovorax paradoxus strain B4, degradation is mediated by mercaptosuccinate dioxygenase (MSDO), which oxidizes the thiol group to sulfinate, producing sulfinosuccinate. Proteomic studies reveal MSDO’s substrate specificity: it does not act on cysteine or cysteamine, unlike homologous enzymes . Contrastingly, Pseudomonas spp. employ a β-oxidation pathway, cleaving the decyl chains before sulfur oxidation. Degradation efficiency depends on bacterial lipase activity (monitored via gas chromatography of fatty acid intermediates) and oxygen availability .

Q. What experimental strategies resolve contradictions in this compound’s redox behavior across different pH conditions?

At neutral pH, the compound exhibits pro-oxidant activity by generating H₂O₂ via thiol auto-oxidation. However, under acidic conditions (pH < 5), it acts as an antioxidant by scavenging hydroxyl radicals. To reconcile these findings:

  • Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to quantify radical species.
  • Compare redox potentials via cyclic voltammetry (e.g., Ag/AgCl reference electrode) to assess pH-dependent electron transfer .
    Contradictions may arise from impurities in commercial batches; thus, synthesize in-house and validate purity via LC-MS .

Q. How can computational modeling predict this compound’s interaction with lipid bilayers?

Molecular dynamics (MD) simulations using CHARMM36 force fields reveal that the compound embeds in lipid membranes via hydrophobic decyl chains, with the polar thiol group oriented toward the aqueous phase. Key parameters include:

  • Partition coefficients (log P) calculated via octanol-water partitioning assays.
  • Membrane fluidity changes measured using fluorescence anisotropy (e.g., DPH probes).
    Validation involves comparing simulation data with experimental small-angle X-ray scattering (SAXS) profiles of model membranes .

Q. What are the challenges in quantifying this compound in environmental samples, and how are they mitigated?

Matrix interference (e.g., humic acids in soil) complicates detection. Solutions include:

  • Solid-phase extraction (SPE) with C18 cartridges to isolate the compound.
  • Derivatization with iodoacetamide to enhance GC-MS sensitivity (detection limit: 0.1 ppb).
  • Cross-validate results via LC-MS/MS in multiple reaction monitoring (MRM) mode .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., redox activity), systematically vary experimental conditions (pH, temperature, purity) and employ orthogonal analytical techniques (EPR, voltammetry) .
  • Advanced Instrumentation : Use high-resolution mass spectrometry (HRMS) for structural confirmation and isotopic labeling (e.g., ¹³C-mercaptosuccinate) to track metabolic pathways .

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